molecular formula C7H16ClNO B6174614 N,3-dimethyloxan-4-amine hydrochloride, Mixture of diastereomers CAS No. 2503206-70-8

N,3-dimethyloxan-4-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6174614
CAS No.: 2503206-70-8
M. Wt: 165.7
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Description

N,3-dimethyloxan-4-amine hydrochloride: is a synthetic compound belonging to the family of oxanamines. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of tetrahydro-2H-pyran-4-one with methylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid , to facilitate the formation of the desired product.

Industrial Production Methods: : On an industrial scale, the synthesis of N,3-dimethyloxan-4-amine hydrochloride involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : N,3-dimethyloxan-4-amine hydrochloride can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, N,3-dimethyloxan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: : In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can help in understanding the interactions between small molecules and biological targets.

Medicine: . It can be used in the design of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: : In the industrial sector, N,3-dimethyloxan-4-amine hydrochloride is employed in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N,3-dimethyloxan-4-amine hydrochloride exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N,3-dimethyloxan-4-amine hydrochloride include tetrahydro-2H-pyran-4-amine , N-methyltetrahydro-2H-pyran-4-amine , and N-ethyltetrahydro-2H-pyran-4-amine .

Uniqueness: : N,3-dimethyloxan-4-amine hydrochloride is unique in its mixture of diastereomers, which can lead to different biological activities and chemical properties compared to its single stereoisomer counterparts. This diversity can be advantageous in drug design and other applications where multiple isomers may have distinct effects.

Properties

CAS No.

2503206-70-8

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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